An In-depth Technical Guide to N,3,3-Trimethylbutane-1-sulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to N,3,3-Trimethylbutane-1-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,3,3-Trimethylbutane-1-sulfonamide is a sulfonamide derivative with a unique neopentyl-like scaffold. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for N,3,3-Trimethylbutane-1-sulfonamide, offering valuable insights for its potential application in research and drug development.
Chemical Structure and Identification
N,3,3-Trimethylbutane-1-sulfonamide possesses a molecular structure characterized by a sulfonamide group attached to a 3,3-dimethylbutyl carbon chain, with a methyl group on the nitrogen atom.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 1695013-28-5[3] |
| Molecular Formula | C₇H₁₇NO₂S[3] |
| Molecular Weight | 179.28 g/mol [3] |
| SMILES | O=S(=O)(NC)CCC(C)(C)C[3] |
Physicochemical Properties
The physicochemical properties of N,3,3-Trimethylbutane-1-sulfonamide are crucial for understanding its behavior in various chemical and biological systems. While experimental data is limited, computational predictions provide valuable estimates.
| Property | Value (Predicted) | Source |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 0.9718 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
These predicted properties suggest that N,3,3-Trimethylbutane-1-sulfonamide has moderate polarity and the potential for hydrogen bonding, which are important considerations for its solubility and interactions with biological targets.
Synthesis and Experimental Protocols
The synthesis of N,3,3-Trimethylbutane-1-sulfonamide is not explicitly detailed in publicly available literature. However, a standard and reliable method for the synthesis of N-alkylsulfonamides involves the reaction of a sulfonyl chloride with a primary amine.[4] This approach is highly versatile and can be adapted for the preparation of the target compound.
The synthesis can be logically divided into two main stages: the preparation of the sulfonyl chloride precursor and the subsequent sulfonamide formation.
Part 1: Synthesis of 3,3-Dimethylbutane-1-sulfonyl chloride
The precursor, 3,3-dimethylbutane-1-sulfonyl chloride, can be synthesized from the corresponding sulfonic acid or its salt. A common method for the preparation of sulfonyl chlorides is the chlorosulfonation of a suitable starting material.[5] Alternatively, oxidative chlorination of thiols or related sulfur compounds can be employed.[6]
Conceptual Experimental Protocol: Synthesis of 3,3-Dimethylbutane-1-sulfonyl chloride
-
Starting Material: 3,3-Dimethylbutane-1-thiol.
-
Reaction: The thiol is subjected to oxidative chlorination. A mixture of a chlorinating agent (e.g., N-chlorosuccinimide) and an oxidizing agent in an appropriate solvent system would be used.[5]
-
Work-up: Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude sulfonyl chloride can be purified by distillation or chromatography to yield the pure product.
Part 2: Synthesis of N,3,3-Trimethylbutane-1-sulfonamide
The final step involves the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with methylamine. This is a nucleophilic substitution reaction at the sulfur atom.
Detailed Experimental Protocol: Synthesis of N,3,3-Trimethylbutane-1-sulfonamide
-
Reaction Setup: A solution of 3,3-dimethylbutane-1-sulfonyl chloride (1.0 equivalent) in an inert solvent such as dichloromethane or diethyl ether is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Addition of Amine: A solution of methylamine (2.2 equivalents, either as a gas bubbled through the solution or as a solution in a suitable solvent like THF or water) and a base such as triethylamine or pyridine (1.2 equivalents) is added dropwise to the cooled solution of the sulfonyl chloride. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[4]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N,3,3-Trimethylbutane-1-sulfonamide.
Logical Workflow for the Synthesis:
Caption: Synthetic pathway for N,3,3-Trimethylbutane-1-sulfonamide.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of N,3,3-Trimethylbutane-1-sulfonamide would be characterized by the following absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3300-3200 | A single, sharp to moderately broad peak for the secondary sulfonamide N-H group.[7] |
| C-H Stretch (Alkyl) | 2960-2850 | Strong absorptions from the numerous C-H bonds in the trimethylbutyl and N-methyl groups.[8] |
| S=O Asymmetric Stretch | 1350-1300 | A strong and characteristic absorption for the sulfonyl group.[7] |
| S=O Symmetric Stretch | 1160-1120 | Another strong and characteristic absorption for the sulfonyl group.[7] |
| S-N Stretch | 950-900 | A moderate absorption. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.
-
δ ~0.9 ppm (singlet, 9H): The nine equivalent protons of the three methyl groups of the tert-butyl moiety.
-
δ ~1.7 ppm (multiplet, 2H): The two protons of the methylene group adjacent to the tert-butyl group.
-
δ ~3.0 ppm (multiplet, 2H): The two protons of the methylene group adjacent to the sulfonyl group.
-
δ ~2.7 ppm (doublet, 3H): The three protons of the N-methyl group, coupled to the N-H proton.
-
δ ~5.0 ppm (broad singlet or triplet, 1H): The proton of the N-H group. The chemical shift and multiplicity can vary depending on the solvent and concentration.
¹³C NMR:
The carbon NMR spectrum would show signals for each unique carbon atom.
-
δ ~29 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~31 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~45 ppm: The methylene carbon adjacent to the tert-butyl group.
-
δ ~55 ppm: The methylene carbon adjacent to the sulfonyl group.
-
δ ~30 ppm: The N-methyl carbon.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 179. The fragmentation pattern would likely involve the loss of alkyl groups from the tert-butyl moiety, cleavage of the C-S and S-N bonds, and rearrangements. A prominent fragment would be expected at m/z = 57, corresponding to the tert-butyl cation.
Potential Applications and Biological Activity
While no specific biological activities or applications have been reported for N,3,3-Trimethylbutane-1-sulfonamide, the sulfonamide scaffold is of significant interest in drug discovery. Sulfonamides are known to exhibit a wide range of pharmacological activities.[2][9][10]
Potential Areas of Investigation:
-
Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs, and new derivatives are continually being explored to combat resistant strains.[2][10]
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making it a key pharmacophore in the design of inhibitors for various metalloenzymes, such as carbonic anhydrases.[9]
-
Anticancer Agents: Some sulfonamide derivatives have shown promise as anticancer agents through various mechanisms.[9]
-
Anti-inflammatory Agents: The COX-2 inhibitor celecoxib is a well-known example of a sulfonamide-containing anti-inflammatory drug.
The unique lipophilic 3,3-dimethylbutyl group in N,3,3-Trimethylbutane-1-sulfonamide may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, making it an interesting candidate for further investigation in these therapeutic areas.
Safety and Handling
Specific toxicity data for N,3,3-Trimethylbutane-1-sulfonamide is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
N,3,3-Trimethylbutane-1-sulfonamide is a structurally interesting sulfonamide for which a detailed public profile of experimental data is currently lacking. This guide has provided a comprehensive overview of its structure, predicted physicochemical properties, and a logical, detailed protocol for its synthesis based on established chemical principles. The outlined spectroscopic characteristics provide a basis for its identification and characterization. Given the broad therapeutic relevance of the sulfonamide functional group, N,3,3-Trimethylbutane-1-sulfonamide represents a novel scaffold that may warrant further investigation by researchers and drug development professionals exploring new chemical entities with potential biological activity.
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